molecular formula C6H10N2O B063523 2-(1H-pyrazol-1-yl)propan-1-ol CAS No. 191725-73-2

2-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B063523
CAS No.: 191725-73-2
M. Wt: 126.16 g/mol
InChI Key: CMPLWMNHSXWAPK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propan-1-ol: is a chemical compound with the molecular formula C6H10N2O It consists of a pyrazole ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of pyrazole with an appropriate propanol derivative. One common method is the reaction of pyrazole with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed:

    Oxidation: Formation of 2-(1H-pyrazol-1-yl)propan-1-one.

    Reduction: Formation of 2-(1H-pyrazol-1-yl)propane.

    Substitution: Formation of 2-(1H-pyrazol-1-yl)propyl halides.

Scientific Research Applications

2-(1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

    2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    2-(1H-pyrazol-1-yl)butanol: Similar structure but with a butyl group instead of a propyl group.

    1-(1H-pyrazol-1-yl)propan-2-ol: Isomer with the hydroxyl group on the second carbon.

Uniqueness: 2-(1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPLWMNHSXWAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618637
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191725-73-2
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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